Cas no 1261805-44-0 (3-(4-Amino-2-fluorobenzoyl)pyridine)

3-(4-Amino-2-fluorobenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Amino-2-fluorobenzoyl)pyridine
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- Inchi: 1S/C12H9FN2O/c13-11-6-9(14)3-4-10(11)12(16)8-2-1-5-15-7-8/h1-7H,14H2
- InChI Key: UDJFDZDGEBYURT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C1C=NC=CC=1)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- XLogP3: 1.6
- Topological Polar Surface Area: 56
3-(4-Amino-2-fluorobenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005238-250mg |
3-(4-Amino-2-fluorobenzoyl)pyridine |
1261805-44-0 | 97% | 250mg |
$680.00 | 2022-03-01 | |
Alichem | A022005238-1g |
3-(4-Amino-2-fluorobenzoyl)pyridine |
1261805-44-0 | 97% | 1g |
$1,629.60 | 2022-03-01 | |
Alichem | A022005238-500mg |
3-(4-Amino-2-fluorobenzoyl)pyridine |
1261805-44-0 | 97% | 500mg |
$960.40 | 2022-03-01 |
3-(4-Amino-2-fluorobenzoyl)pyridine Related Literature
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 3-(4-Amino-2-fluorobenzoyl)pyridine
3-(4-Amino-2-fluorobenzoyl)pyridine: A Comprehensive Overview
The compound 3-(4-Amino-2-fluorobenzoyl)pyridine (CAS No. 1261805-44-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted benzoyl group. The presence of amino and fluoro substituents on the benzoyl ring introduces interesting electronic and steric properties, making it a valuable compound for research and development.
Recent studies have highlighted the potential of 3-(4-Amino-2-fluorobenzoyl)pyridine in the field of drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been explored, particularly in the context of developing new anticancer agents. Researchers have found that the compound exhibits selective binding to certain metalloproteins, which could pave the way for novel therapeutic strategies. This finding underscores the importance of understanding the molecular interactions of 3-(4-Amino-2-fluorobenzoyl)pyridine at the atomic level.
In addition to its biological applications, 3-(4-Amino-2-fluorobenzoyl)pyridine has shown promise in materials science. Its use as a building block in supramolecular chemistry has led to the creation of self-assembled nanostructures with unique optical and electronic properties. These structures have potential applications in sensors, light-emitting diodes (LEDs), and other advanced materials. The ability of 3-(4-Amino-2-fluorobenzoyl)pyridine to form stable supramolecular assemblies is attributed to its complementary hydrogen bonding and π-π stacking capabilities.
The synthesis of 3-(4-Amino-2-fluorobenzoyl)pyridine involves a multi-step process that typically begins with the preparation of the benzoyl derivative. The amino and fluoro substituents are introduced through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the desired regiochemistry. The final coupling reaction between the benzoyl derivative and pyridine is often facilitated by using coupling agents such as EDC or DCC, which activate the carboxylic acid group for efficient amide bond formation.
From an analytical standpoint, 3-(4-Amino-2-fluorobenzoyl)pyridine has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular conformation and intermolecular interactions. X-ray crystallography has also been employed to determine its crystal structure, revealing a highly ordered arrangement of molecules in the solid state. These studies are crucial for understanding the physical properties of the compound and its behavior under different conditions.
One of the most exciting developments involving 3-(4-Amino-2-fluorobenzoyl)pyridine is its application in fluorescence sensing. By incorporating this compound into fluorescent probes, researchers have developed sensors capable of detecting trace amounts of metal ions or organic analytes in complex matrices. The high sensitivity and selectivity of these probes are attributed to the electronic properties of 3-(4-Amino-2-fluorobenzoyl)pyridine, which enable efficient energy transfer processes.
Looking ahead, ongoing research is focused on expanding the versatility of 3-(4-Amino-2-fluorobenzoyl)pyridine by modifying its substituent pattern or incorporating it into larger molecular frameworks. These efforts aim to unlock new functionalities and applications across diverse disciplines, from biotechnology to electronics. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial development.
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